5,6,7,8-Tetrahydropteridin-2(1H)-one
Overview
Description
5,6,7,8-Tetrahydropteridin-2(1H)-one, also known as BH4, is a cofactor that plays a crucial role in several biological processes. Its chemical structure consists of a pteridine ring, a p-aminobenzoic acid moiety, and a hydroxymethyl group. BH4 is involved in the biosynthesis of neurotransmitters, nitric oxide, and phenylalanine, and it is also a critical component in the regulation of endothelial function.
Mechanism of Action
5,6,7,8-Tetrahydropteridin-2(1H)-one acts as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase. 5,6,7,8-Tetrahydropteridin-2(1H)-one is required for the conversion of phenylalanine to tyrosine, the conversion of tyrosine to dopamine and norepinephrine, and the conversion of arginine to nitric oxide. 5,6,7,8-Tetrahydropteridin-2(1H)-one also plays a role in the regulation of endothelial function by modulating the activity of endothelial nitric oxide synthase.
Biochemical and Physiological Effects
5,6,7,8-Tetrahydropteridin-2(1H)-one deficiency has been linked to several biochemical and physiological effects, including reduced neurotransmitter synthesis, impaired nitric oxide synthesis, and increased oxidative stress. 5,6,7,8-Tetrahydropteridin-2(1H)-one supplementation has been shown to improve endothelial function, reduce oxidative stress, and improve symptoms in patients with Parkinson's disease.
Advantages and Limitations for Lab Experiments
5,6,7,8-Tetrahydropteridin-2(1H)-one has several advantages for lab experiments, including its stability and availability. 5,6,7,8-Tetrahydropteridin-2(1H)-one is also relatively easy to synthesize and purify. However, 5,6,7,8-Tetrahydropteridin-2(1H)-one can be expensive, and its effects can be difficult to measure accurately.
Future Directions
Future research on 5,6,7,8-Tetrahydropteridin-2(1H)-one should focus on its potential therapeutic applications in the treatment of neurological and cardiovascular diseases. 5,6,7,8-Tetrahydropteridin-2(1H)-one supplementation should be investigated further for its potential to improve endothelial function and reduce oxidative stress in patients with cardiovascular disease. The role of 5,6,7,8-Tetrahydropteridin-2(1H)-one in the regulation of neurotransmitter synthesis should also be investigated further, particularly in the context of depression and schizophrenia. In addition, the development of 5,6,7,8-Tetrahydropteridin-2(1H)-one analogs with improved stability and bioavailability should be explored.
Scientific Research Applications
5,6,7,8-Tetrahydropteridin-2(1H)-one has been extensively studied for its role in several biological processes, such as neurotransmitter synthesis, nitric oxide synthesis, and phenylalanine metabolism. 5,6,7,8-Tetrahydropteridin-2(1H)-one deficiency has been linked to several diseases, including phenylketonuria, Parkinson's disease, and cardiovascular disease. 5,6,7,8-Tetrahydropteridin-2(1H)-one supplementation has been shown to improve endothelial function and reduce oxidative stress in patients with cardiovascular disease. 5,6,7,8-Tetrahydropteridin-2(1H)-one has also been investigated for its potential therapeutic applications in the treatment of depression, schizophrenia, and Alzheimer's disease.
properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-pteridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h3,7H,1-2H2,(H2,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJKVWQSMVGHOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633812 | |
Record name | 5,6,7,8-Tetrahydropteridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropteridin-2(1H)-one | |
CAS RN |
28898-09-1 | |
Record name | 5,6,7,8-Tetrahydropteridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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